molecular formula C12H18ClN3 B13185714 1H-Benzimidazolepentylamine monohydrochloride CAS No. 98072-00-5

1H-Benzimidazolepentylamine monohydrochloride

Cat. No.: B13185714
CAS No.: 98072-00-5
M. Wt: 239.74 g/mol
InChI Key: KUMOODCHAIPRNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzimidazolepentylamine monohydrochloride is a chemical compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that consist of a fused benzene and imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazolepentylamine monohydrochloride typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with a suitable alkyl halide, such as pentyl bromide, in the presence of a base like potassium carbonate.

    Amination: The alkylated benzimidazole is further reacted with ammonia or an amine to introduce the amine group.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure efficient mixing and reaction control.

    Purification: Employing techniques such as crystallization, filtration, and recrystallization to purify the final product.

    Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazolepentylamine monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1H-Benzimidazolepentylamine monohydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1H-Benzimidazolepentylamine monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to its potential anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole: The parent compound with a simpler structure.

    1H-Benzimidazolepentylamine: Similar structure but without the hydrochloride salt.

    1H-Benzimidazoleethylamine: Similar structure with a shorter alkyl chain.

Uniqueness

1H-Benzimidazolepentylamine monohydrochloride is unique due to its specific structure, which includes a pentylamine group and a hydrochloride salt. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

98072-00-5

Molecular Formula

C12H18ClN3

Molecular Weight

239.74 g/mol

IUPAC Name

5-(1H-benzimidazol-2-yl)pentan-1-amine;hydrochloride

InChI

InChI=1S/C12H17N3.ClH/c13-9-5-1-2-8-12-14-10-6-3-4-7-11(10)15-12;/h3-4,6-7H,1-2,5,8-9,13H2,(H,14,15);1H

InChI Key

KUMOODCHAIPRNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCCCN.Cl

Related CAS

94276-03-6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.